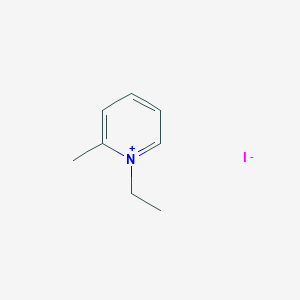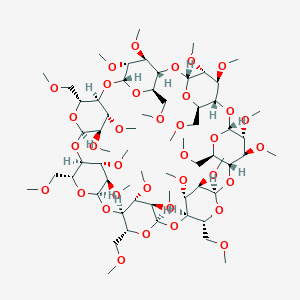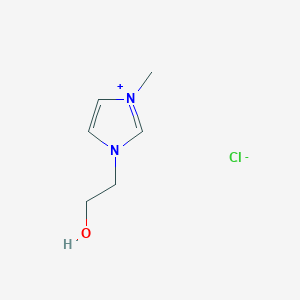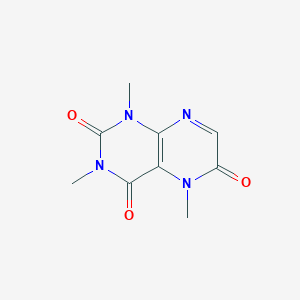![molecular formula C6H10ClN3O B025737 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide CAS No. 108392-48-9](/img/structure/B25737.png)
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. DMCM has been extensively studied in scientific research due to its unique properties and potential applications.
Wirkmechanismus
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide acts as a competitive antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the central nervous system. By binding to the receptor, 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide prevents the binding of GABA and thus blocks the inhibitory effects of the neurotransmitter. This leads to an increase in neuronal excitability and can result in a variety of effects, including anxiety, convulsions, and memory impairment.
Biochemische Und Physiologische Effekte
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of anxiety-like behaviors, the impairment of memory and learning, and the induction of convulsions. 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has also been shown to alter the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This allows researchers to study the effects of GABA-A receptor antagonists on specific behaviors and physiological processes. However, one limitation of using 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide is its potential for inducing convulsions, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to study the specific effects of different subtypes of the receptor. Another area of interest is the investigation of the long-term effects of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide on the central nervous system, including its potential for inducing neurodegeneration or altering the structure and function of neuronal networks. Finally, there is a need for further research into the potential clinical applications of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide and other GABA-A receptor antagonists for the treatment of anxiety disorders, epilepsy, and other neurological conditions.
Synthesemethoden
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide can be synthesized using a variety of methods, including the reaction of 6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with methyl isocyanate, followed by cyclization with acetic anhydride. Another method involves the reaction of 6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride, followed by cyclization with ammonia.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been widely used in scientific research as a tool to study the GABA-A receptor and its role in the central nervous system. It has been used to investigate the effects of GABA-A receptor antagonists on anxiety, memory, and learning. 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has also been used to study the mechanisms of action of other benzodiazepines and their interactions with the GABA-A receptor.
Eigenschaften
IUPAC Name |
6-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-8-5(11)6-3-2-4-9(6)10(6)7/h2-4H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPIHXYWYSIEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCCN1N2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)




![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)